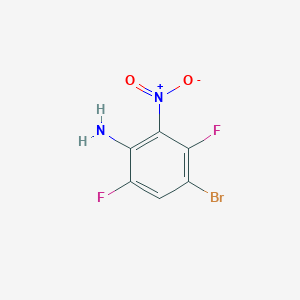
4-Bromo-3,6-difluoro-2-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-difluoro-2-nitrobenzenamine is an organic compound with the molecular formula C6H3BrF2N2O2 It is a derivative of benzenamine, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-3,6-difluoro-2-nitrobenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and nitro groups, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3BrF2N2O2 |
|---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
4-bromo-3,6-difluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI Key |
AUGCDWHRNBMAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















